molecular formula C13H14N4 B12803630 3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine CAS No. 99601-32-8

3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine

Cat. No.: B12803630
CAS No.: 99601-32-8
M. Wt: 226.28 g/mol
InChI Key: BWJGNVFHFCOCCC-UHFFFAOYSA-N
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Description

3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine is a heterocyclic compound that belongs to the imidazoquinoline family. This compound is characterized by its unique structure, which includes an imidazole ring fused to a quinoline ring. The presence of both ethyl and methyl groups at specific positions on the ring system further distinguishes it from other related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or chloroform and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the imidazoquinoline core .

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties and applications compared to its analogs .

Properties

CAS No.

99601-32-8

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

3-ethyl-4-methylimidazo[4,5-f]quinolin-2-amine

InChI

InChI=1S/C13H14N4/c1-3-17-12-8(2)7-10-9(5-4-6-15-10)11(12)16-13(17)14/h4-7H,3H2,1-2H3,(H2,14,16)

InChI Key

BWJGNVFHFCOCCC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N

Origin of Product

United States

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